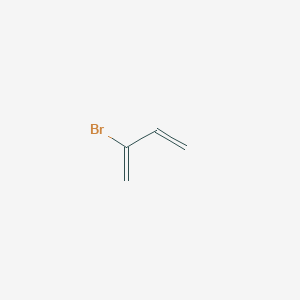
2-Bromo-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-butadiene is a chemical compound that belongs to the class of halogenated alkenes. It is a colorless liquid that is used as an intermediate in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-bromo-1,3-butadiene involves the formation of covalent bonds with biological molecules, such as proteins and DNA. This compound is known to react with the thiol groups of cysteine residues in proteins, leading to the formation of irreversible adducts. This can result in the inhibition of enzymatic activity and other biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-1,3-butadiene have been studied in various in vitro and in vivo models. It has been shown to induce DNA damage, oxidative stress, and apoptosis in cells. In animal studies, this compound has been shown to cause liver and kidney toxicity, as well as reproductive and developmental toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-1,3-butadiene in lab experiments is its high reactivity towards biological molecules, which allows for the selective targeting of specific proteins and DNA sequences. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reproducibility of experimental results.
Future Directions
There are several future directions for the study of 2-bromo-1,3-butadiene. One of the most promising directions is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of materials science, such as the synthesis of new polymers and nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action and toxicity of this compound, which can inform the development of safer and more effective drugs and therapies.
Synthesis Methods
The synthesis of 2-bromo-1,3-butadiene can be achieved through various methods. One of the most common methods is the reaction of 1,3-butadiene with bromine in the presence of a catalyst. Another method involves the reaction of allyl bromide with acetylene in the presence of a base.
Scientific Research Applications
2-Bromo-1,3-butadiene has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
properties
CAS RN |
1822-86-2 |
|---|---|
Molecular Formula |
C4H5Br |
Molecular Weight |
132.99 g/mol |
IUPAC Name |
2-bromobuta-1,3-diene |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2 |
InChI Key |
WWJSRLYOPQYXMZ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)Br |
Canonical SMILES |
C=CC(=C)Br |
synonyms |
2-Bromo-1,3-butadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



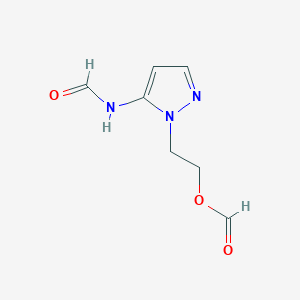
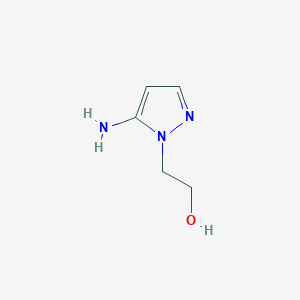

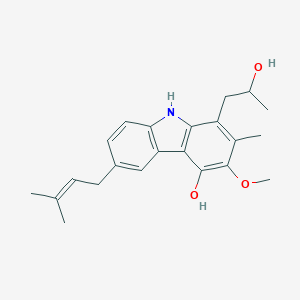
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
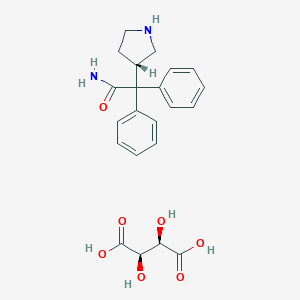
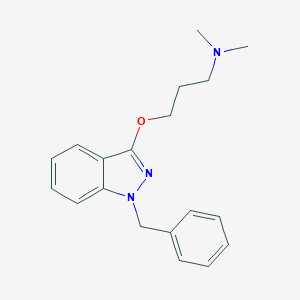
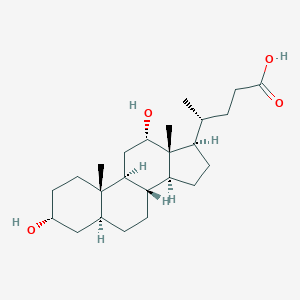

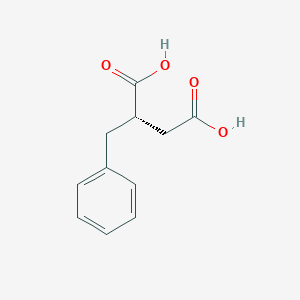
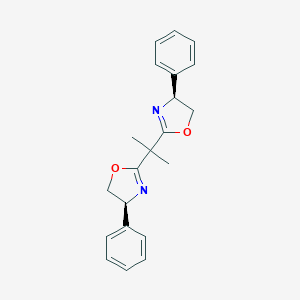
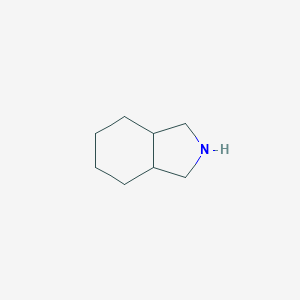

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)